An In-depth Technical Guide to 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- (CAS 445490-65-3)
An In-depth Technical Guide to 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- (CAS 445490-65-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole, 5-[2-(phenylmethoxy)ethoxy]-, identified by CAS number 445490-65-3, is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The substituent at the 5-position, a [2-(phenylmethoxy)ethoxy] group, introduces a flexible ether linkage with a terminal benzyl group, offering unique steric and electronic properties that can be exploited in drug design and materials science.
Direct experimental data for this specific compound is not extensively available in public literature. Therefore, this guide, written from the perspective of a Senior Application Scientist, will provide a comprehensive overview based on established chemical principles and extrapolated data from closely related and well-characterized analogs, such as 5-benzyloxyindole and 5-hydroxyindole. We will explore its predicted physicochemical properties, propose a robust synthetic pathway, discuss expected analytical characteristics, and consider its potential applications and handling procedures.
Predicted Physicochemical Properties
The properties of 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- can be predicted by computational methods and comparison with similar structures. The core indole structure provides a rigid, aromatic platform, while the ether side chain imparts flexibility and influences solubility.
| Property | Predicted Value / Information | Basis of Prediction |
| Molecular Formula | C₁₇H₁₇NO₂ | Calculated from structure |
| Molecular Weight | 267.32 g/mol | Calculated from formula |
| Appearance | Likely an off-white to pale yellow solid | Based on analogs like 5-benzyloxyindole. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Dichloromethane) and poorly soluble in water. | Based on the hydrophobic indole and benzyl groups.[1] |
| LogP (Octanol/Water) | > 3.5 | Estimated based on the increased lipophilicity from the ether chain compared to 5-benzyloxyindole (LogP ~3.265).[2] |
| Storage Conditions | Store in a cool, dry, well-ventilated place, protected from light.[3][4] For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[3][5] | General recommendation for indole derivatives to prevent degradation.[6] |
Proposed Synthesis: Williamson Ether Synthesis
A logical and field-proven method for preparing 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- is the Williamson ether synthesis. This reliable nucleophilic substitution reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then attacks an alkyl halide or other suitable electrophile.
The proposed pathway starts from the commercially available 5-hydroxyindole and 2-(benzyloxy)ethyl bromide (or a related tosylate/mesylate). The causality behind this choice is the high reactivity of the phenoxide intermediate and the availability of the starting materials.
Proposed Synthetic Workflow Diagram
Caption: Proposed Williamson Ether Synthesis
Detailed Experimental Protocol
This protocol is a representative model and must be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment should be performed before commencing any chemical synthesis.[7]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-hydroxyindole (1.0 equivalent) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) or, for more rigorous anhydrous conditions, sodium hydride (NaH, 1.1 equivalents, used with caution). The choice of a weaker base like K₂CO₃ is often sufficient and safer for this transformation. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium or sodium salt of 5-hydroxyindole.
-
Nucleophilic Substitution: Add 2-(benzyloxy)ethyl bromide (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If DMF was used, pour the mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x). The use of ethyl acetate is strategic due to its ability to dissolve the product while being immiscible with water.
-
Purification: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]-.
Anticipated Spectroscopic Characterization
The structural elucidation of the target compound would rely on a combination of NMR, IR, and Mass Spectrometry.[8][9] The following are expected spectral features based on its structure.
¹H NMR (Proton NMR)
-
Indole NH: A broad singlet around δ 8.0-8.5 ppm.
-
Aromatic Protons (Indole Ring): Signals between δ 6.5-7.5 ppm. The C4-H will likely be a doublet, the C6-H a doublet of doublets, and the C7-H a doublet. The C2-H and C3-H protons will appear as characteristic signals for a 5-substituted indole.
-
Aromatic Protons (Benzyl Ring): A multiplet corresponding to 5 protons around δ 7.2-7.4 ppm.
-
Benzylic Protons (-O-CH₂-Ph): A sharp singlet for 2 protons around δ 4.5-4.7 ppm.
-
Ethoxy Bridge Protons (-O-CH₂-CH₂-O-): Two triplets, each integrating to 2 protons, likely in the δ 3.8-4.2 ppm range, showing coupling to each other.
¹³C NMR (Carbon NMR)
-
Indole Carbons: 8 distinct signals for the indole ring, with chemical shifts characteristic of this scaffold.
-
Benzyl Carbons: Signals for the aromatic carbons of the benzyl group, typically between δ 127-138 ppm.
-
Aliphatic Carbons: Three signals corresponding to the benzylic carbon (~70-73 ppm) and the two ethoxy bridge carbons (~67-70 ppm).
IR (Infrared) Spectroscopy
-
N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
-
C-O Ether Stretch: A strong, characteristic band in the 1050-1250 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): A peak at m/z = 267.
-
Key Fragmentation: A prominent fragment at m/z = 91, corresponding to the stable benzyl cation [C₇H₇]⁺. Another significant fragment would arise from the cleavage of the ether linkage.
Reactivity and Potential Applications
The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. The 5-alkoxy substituent acts as an electron-donating group, further activating the ring system.
While specific applications for 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- are not documented, its structure suggests significant potential as an intermediate in medicinal chemistry and materials science.[10]
-
Pharmaceutical Development: 5-substituted indoles are key building blocks for a wide range of therapeutic agents.[10] For example, 5-benzyloxyindole is a reactant in the preparation of protein kinase C (PKC) inhibitors and compounds targeting neurological disorders.[4] The title compound could serve as a precursor for novel drug candidates where the flexible ether chain and benzyl group can be used to probe binding pockets or be deprotected to reveal a hydroxylated side chain for further functionalization.
-
Molecular Probes: The indole core is inherently fluorescent. Modifications at the 5-position can tune these properties, suggesting potential use in developing fluorescent probes for cellular imaging.[10]
Safety and Handling
No specific safety data sheet (SDS) exists for CAS 445490-65-3. Therefore, it must be handled with the standard precautions for a novel research chemical of unknown toxicity. General guidelines based on related indole compounds are as follows:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[6]
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]
-
Skin: Wash off immediately with soap and plenty of water.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
-
Chemical Stability: The compound is expected to be stable under normal conditions.[6] Avoid strong oxidizing agents, strong acids, and strong bases.[5]
Conclusion
1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- is a functionalized indole with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from closely related analogs. The proposed Williamson ether synthesis offers a reliable route for its preparation, enabling further investigation into its properties and applications by the research community. As with any novel compound, all experimental work should be conducted with appropriate safety precautions and a thorough understanding of the underlying chemical reactivity.
References
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indole, 5-methoxy-1-(phenylmethyl)-3-(2-(4-phenyl-1-piperazinyl)ethyl)-. Retrieved from [Link]
-
PubChem. (n.d.). Indole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indole, 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-. Retrieved from [Link]
- Organic Letters. (2023). Indole Synthesis Supporting Information.
-
NIST. (n.d.). 1H-Indole, 5-methoxy-. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole, 5-(phenylmethoxy)-. Retrieved from [Link]
-
PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). 1H-Indole, 5-(phenylmethoxy)-. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole, 5-(phenylmethoxy)-. Retrieved from [Link]
-
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]
-
Reich, H. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
- Journal of Chemical Health and Safety. (n.d.). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds.
- Google Patents. (n.d.). Useful indole compounds.
Sources
- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. angenechemical.com [angenechemical.com]
- 4. goldbio.com [goldbio.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fi [fishersci.fi]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
